molecular formula C10H19NO2 B1440960 Pyrrolidin-3-YL-acetic acid tert-butyl ester CAS No. 783301-96-2

Pyrrolidin-3-YL-acetic acid tert-butyl ester

Cat. No. B1440960
CAS RN: 783301-96-2
M. Wt: 185.26 g/mol
InChI Key: IBIYBQSFAAAGKD-UHFFFAOYSA-N
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Description

Pyrrolidin-3-YL-acetic acid tert-butyl ester is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 g/mol . The compound is a yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 . This indicates that the compound contains 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a yellow liquid . It has a molecular weight of 185.26 g/mol and a density of 0.965 g/cm3 . The boiling point is 238.1°C at 760 mmHg .

Scientific Research Applications

Quantum Chemical Investigation

  • Molecular properties and electronic characteristics of substituted pyrrolidinones, which include compounds structurally related to Pyrrolidin-3-YL-acetic acid tert-butyl ester, have been studied using DFT and quantum-chemical calculations. These studies provide insights into the highest occupied and lowest unoccupied molecular orbitals of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Continuous Flow Synthesis

  • This compound is closely related to pyrrole-3-carboxylic acids, which have been synthesized through a one-step, continuous flow process. This method highlights the potential for efficient and scalable synthesis of such compounds (Herath & Cosford, 2010).

Divergent and Solvent Dependent Reactions

  • Research on the reactivity of similar esters shows that solvent and temperature play a critical role in determining the products of reactions involving pyrrolidinone derivatives. This knowledge is essential for developing synthetic strategies for compounds like this compound (Rossi et al., 2007).

Synthesis of Drug Intermediates

  • This compound is structurally similar to intermediates synthesized for drug development. An efficient process for synthesizing such intermediates from itaconic acid ester has been developed, demonstrating the compound's relevance in pharmaceutical synthesis (Min, 2010).

Future Directions

While specific future directions for Pyrrolidin-3-YL-acetic acid tert-butyl ester are not available, the pyrrolidine scaffold is widely used in drug discovery for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles continues to be a focus in medicinal chemistry .

properties

IUPAC Name

tert-butyl 2-pyrrolidin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIYBQSFAAAGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693620
Record name tert-Butyl (pyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

783301-96-2
Record name tert-Butyl (pyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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